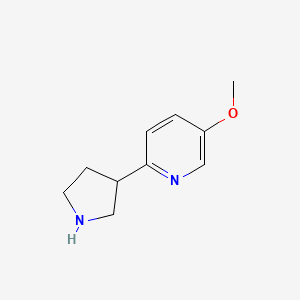

5-Methoxy-2-(pyrrolidin-3-yl)pyridine

CAS No.:

Cat. No.: VC17725122

Molecular Formula: C10H14N2O

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14N2O |

|---|---|

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | 5-methoxy-2-pyrrolidin-3-ylpyridine |

| Standard InChI | InChI=1S/C10H14N2O/c1-13-9-2-3-10(12-7-9)8-4-5-11-6-8/h2-3,7-8,11H,4-6H2,1H3 |

| Standard InChI Key | ZVVKWZNPQKQJOE-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CN=C(C=C1)C2CCNC2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5-Methoxy-2-(pyrrolidin-3-yl)pyridine belongs to the class of bicyclic heteroaromatic compounds. The pyridine core (a six-membered aromatic ring with one nitrogen atom) is functionalized with a methoxy group (-OCH) at the 5-position and a pyrrolidine ring (a five-membered saturated ring with one nitrogen atom) at the 2-position . This arrangement creates a stereoelectronic profile conducive to interactions with biological targets, particularly in the central nervous system.

Key Structural Features:

-

Pyridine Ring: Imparts aromaticity and rigidity, facilitating π-π stacking interactions with protein residues.

-

Methoxy Group: Enhances lipophilicity, potentially improving blood-brain barrier permeability .

-

Pyrrolidine Moiety: Introduces chirality and hydrogen-bonding capabilities, critical for receptor binding .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 178.23 g/mol |

| Purity | ≥95% (typical commercial grade) |

| Storage Conditions | Cool, dry environment |

Synthesis and Chemical Reactivity

Synthetic Pathways

While detailed synthetic protocols for 5-Methoxy-2-(pyrrolidin-3-yl)pyridine are proprietary, general strategies for analogous pyrrolidine-pyridine hybrids involve:

-

Nucleophilic Substitution: Reacting halogenated pyridines with pyrrolidine derivatives under basic conditions.

-

Cross-Coupling Reactions: Utilizing palladium-catalyzed couplings to attach the pyrrolidine group .

-

Reductive Amination: Introducing the pyrrolidine moiety via imine intermediates .

Challenges include regioselectivity in pyridine functionalization and maintaining stereochemical integrity of the pyrrolidine ring.

Reactivity Profile

-

Nucleophilic Sites: The pyrrolidine nitrogen and pyridine ring nitrogen participate in hydrogen bonding and protonation-deprotonation equilibria.

-

Electrophilic Substitution: The methoxy group directs electrophiles to the para position on the pyridine ring.

-

Oxidation Sensitivity: The pyrrolidine ring may undergo oxidation under harsh conditions, necessitating inert atmospheres during synthesis .

Biological Activities and Mechanisms

Neuroprotective Effects

In vitro studies on similar compounds reveal:

-

Reduction of Oxidative Stress: Scavenging of reactive oxygen species (ROS) in neuronal cultures .

-

Anti-Apoptotic Activity: Inhibition of caspase-3 activation in models of ischemic stroke .

Applications in Drug Development

Central Nervous System Disorders

-

Anxiety and Depression: Preclinical models show improved outcomes in forced swim and elevated plus maze tests for pyrrolidine derivatives .

-

Neurodegenerative Diseases: Enhanced cognitive performance in Alzheimer’s models through acetylcholinesterase inhibition .

Antimicrobial Research

While direct evidence is lacking, structurally related compounds exhibit:

-

Gram-Positive Bacteriostatic Activity: MIC values of 8–16 µg/mL against Staphylococcus aureus strains.

-

Fungal Growth Inhibition: Disruption of ergosterol biosynthesis in Candida albicans .

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume